N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide

Physicochemical profiling AKR1C3 Medicinal chemistry lead optimization

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide (molecular formula C15H20ClN3O2, molecular weight 309.79 g/mol, InChI Key: HGUQGLUFYKDJKH-UHFFFAOYSA-N) is a synthetic small molecule featuring a 2-chloro-substituted phenyl core bearing a 4-methylpiperazine-1-carbonyl group at the 5-position and a propanamide moiety at the 1-position. The compound belongs to the N-aryl-piperazine carboxamide class, a scaffold extensively explored in medicinal chemistry for diverse target engagement including kinase inhibition, epigenetic protein–protein interaction antagonism, and G-protein-coupled receptor modulation.

Molecular Formula C15H20ClN3O2
Molecular Weight 309.79 g/mol
Cat. No. B13369185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide
Molecular FormulaC15H20ClN3O2
Molecular Weight309.79 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C)Cl
InChIInChI=1S/C15H20ClN3O2/c1-3-14(20)17-13-10-11(4-5-12(13)16)15(21)19-8-6-18(2)7-9-19/h4-5,10H,3,6-9H2,1-2H3,(H,17,20)
InChIKeyHGUQGLUFYKDJKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide – Structural Identity, Physicochemical Profile, and Procurement-Relevant Characterization


N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide (molecular formula C15H20ClN3O2, molecular weight 309.79 g/mol, InChI Key: HGUQGLUFYKDJKH-UHFFFAOYSA-N) is a synthetic small molecule featuring a 2-chloro-substituted phenyl core bearing a 4-methylpiperazine-1-carbonyl group at the 5-position and a propanamide moiety at the 1-position . The compound belongs to the N-aryl-piperazine carboxamide class, a scaffold extensively explored in medicinal chemistry for diverse target engagement including kinase inhibition, epigenetic protein–protein interaction antagonism, and G-protein-coupled receptor modulation [1]. Its structural architecture—combining an ortho-chloro substituent, a tertiary amide-linked N-methylpiperazine, and a secondary propanamide—differentiates it from both the N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamide series studied as WDR5–MLL1 interaction antagonists and from isomeric C15H20ClN3O2 compounds such as CRT0093964, which features a morpholino-methanone group and para-chloro substitution [1]. Vendor-reported purity for research-grade material is typically ≥95% (HPLC), with the compound supplied as a solid powder .

Why N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide Cannot Be Interchanged with C15H20ClN3O2 Isomers or N-Benzamide Piperazine Analogs


Despite sharing an identical molecular formula (C15H20ClN3O2) with CRT0093964 and a common N-methylpiperazine motif with the WDR5–MLL1 benzamide series, N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide differs at three critical structural loci that preclude simple substitution: (i) the propanamide side chain replaces the benzamide or morpholino-methanone group, altering hydrogen-bond donor/acceptor geometry, steric bulk, and conformational flexibility relative to comparator scaffolds [1]; (ii) the ortho-chloro substitution on the phenyl ring establishes a distinct electronic environment and potential for intramolecular hydrogen bonding with the adjacent amide NH, contrasting with the para-chloro placement in CRT0093964 [2]; and (iii) the piperazine is connected via a carbonyl linker (amide bond) rather than being directly attached to the phenyl ring as in the WDR5–MLL benzamide series, which fundamentally changes both the spatial orientation of the N-methylpiperazine moiety and its contribution to overall molecular topology [1]. These differences affect physicochemical properties—including logP, topological polar surface area, and basicity—as well as target-binding pharmacophores, meaning that biological activity, selectivity profiles, and pharmacokinetic behavior observed for in-class analogs cannot be extrapolated to this compound without explicit experimental validation [2].

Quantitative Differentiation of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide from Closest Analogs: A Head-to-Head Evidence Assessment


Propanamide vs. Morpholino-Methanone: Physicochemical Property Differentiation Against CRT0093964, a Same-Formula AKR1C3 Inhibitor

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide differs from the isomeric AKR1C3 inhibitor CRT0093964 in three key properties relevant to target engagement and pharmacokinetic behavior. While both compounds share the same molecular formula (C15H20ClN3O2) and molecular weight (309.79 g/mol), the target compound features a secondary propanamide (1 H-bond donor, 1 H-bond acceptor) at the phenyl 1-position, whereas CRT0093964 bears a morpholino-methanone (0 H-bond donors, 2 H-bond acceptors) at the equivalent position . The ortho-chloro substitution in the target compound introduces an intramolecular N–H···Cl hydrogen bond that stabilizes a pseudo-cyclic conformation, reducing the effective solvent-exposed polar surface area relative to the para-chloro-substituted CRT0093964. This conformational constraint is absent in CRT0093964 [1]. These differences affect logP, tPSA, and hydrogen-bonding capacity, which in turn influence membrane permeability and off-target promiscuity profiles [1].

Physicochemical profiling AKR1C3 Medicinal chemistry lead optimization

Carbonyl-Linked vs. Directly Attached Piperazine: Scaffold Topology Comparison with the WDR5–MLL1 Benzamide Antagonist Series

The established WDR5–MLL1 antagonist series employs an N-(2-(4-methylpiperazin-1-yl)-5-substituted-phenyl) benzamide scaffold, where the piperazine is directly attached to the phenyl ring (C–N bond) and a benzamide occupies the aniline nitrogen. Prototypic compound WDR5-0102 (compound 2) showed Kdis = 7 μM, while optimized compound 47 achieved Kdis = 0.3 μM, and further optimization yielded OICR-9429 with Kdisp < 100 nM [1][2]. The target compound, by contrast, connects the piperazine through a carbonyl linker (amide bond) and substitutes the benzamide with a smaller, more flexible propanamide group. In the co-crystal structure of WDR5 with compound 2 (PDB 3SMR), the N-methylpiperazine occupies the bottom of the arginine-binding pocket, forming a water-mediated hydrogen bond with C261, while the amide group engages S91 and C261 through direct and water-mediated hydrogen bonds [2]. The insertion of a carbonyl spacer between the phenyl ring and piperazine in the target compound would reposition the N-methylpiperazine by approximately 1.2–1.5 Å relative to the phenyl plane, likely altering both the hydrogen-bond geometry with C261 and the depth of pocket penetration [3].

WDR5-MLL1 PPI inhibition Epigenetic probe development Scaffold hopping

N-Methylpiperazine Basicity: Predicted pKa Differentiation from N-Acetylpiperazine Positional Isomer N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide

The target compound features an N-methylpiperazine moiety, which is predicted to have a calculated pKa (conjugate acid) of approximately 7.5–8.5 for the tertiary amine nitrogen, rendering it significantly protonated at physiological pH (7.4) [1]. This contrasts with the related positional isomer N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]propanamide (same molecular formula C15H20ClN3O2, MW 309.79 g/mol), where the acetyl group on the piperazine nitrogen reduces basicity (predicted pKa ~5.5–6.5), resulting in a predominantly neutral species at pH 7.4 . In the WDR5–MLL1 co-crystal structures, the protonated N-methylpiperazine was shown to form a critical water-mediated hydrogen bond with the backbone carbonyl of C261, suggesting that piperazine basicity is functionally relevant for target engagement in this binding pocket [2]. The differential protonation state between the N-methyl and N-acetyl variants affects: (i) the strength of electrostatic interactions with acidic binding-site residues (e.g., D107 in WDR5), (ii) lysosomal sequestration potential (cationic trapping of basic amines in acidic lysosomal compartments), and (iii) overall cellular permeability and intracellular distribution [1].

Piperazine basicity Lysosomal trapping Physiologically based pharmacokinetics

Ortho-Chloro Intramolecular Hydrogen Bond: Conformational Restriction Relative to Para-Chloro and Meta-Chloro Regioisomers

The ortho-chloro substituent at phenyl C2 in the target compound is positioned adjacent to the propanamide NH group, enabling formation of a six-membered intramolecular N–H···Cl hydrogen bond. This interaction stabilizes a pseudo-planar conformation where the amide group is coplanar with the phenyl ring, reducing the number of accessible low-energy conformers and pre-organizing the molecule into a relatively rigid binding conformation [1]. In contrast, CRT0093964 (para-chloro at C4) cannot form this intramolecular H-bond, resulting in greater conformational freedom around the phenyl-piperazine axis. The meta-chloro regioisomer would similarly lack this conformational constraint . Intramolecular N–H···X (X = halogen) hydrogen bonds are well-documented in medicinal chemistry to influence permeability, solubility, and target-binding entropy by reducing the conformational penalty upon binding [1]. For the target compound, this conformational locking may enhance binding affinity for targets with shallow hydrophobic pockets that complement the coplanar geometry, while potentially reducing affinity for targets requiring a twisted phenyl-amide conformation [2].

Conformational analysis Intramolecular H-bonding Bioisosterism

Propanamide Side Chain: Synthetic Versatility and Derivatization Potential vs. Benzamide-Fixed WDR5–MLL Antagonists

The propanamide side chain of the target compound offers a distinct synthetic handle for late-stage diversification compared to the benzamide group in established WDR5–MLL1 antagonists. The aliphatic propionyl group can be systematically varied through: (i) α-alkylation to introduce branching (e.g., isobutyramide, cyclopropanecarboxamide), (ii) α-heteroatom substitution (e.g., 2-methoxypropanamide, 2-fluoropropanamide), or (iii) chain extension/reduction (e.g., acetamide, butyramide). These modifications modulate steric bulk, lipophilicity, and H-bonding character in a graded fashion, enabling fine-tuning of target affinity and selectivity . In contrast, the benzamide series (compounds 2–47) requires replacement of the entire benzoyl group to achieve analogous SAR exploration, a synthetically more intensive process with fewer accessible diversity elements [1]. The propanamide moiety also reduces molecular weight and aromatic ring count relative to benzamide-containing analogs, which may favorably impact solubility and reduce the risk of aromatic stacking-related off-target interactions [2]. Vendor-reported synthesis of the target compound proceeds via sequential chlorination, nucleophilic piperazine introduction, and amide coupling, with typical yields sufficient for gram-scale research supply .

Parallel synthesis Structure–activity relationship expansion Chemical probe development

Procurement-Relevant Application Scenarios for N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}propanamide Based on Quantitative Differentiation Evidence


Scaffold-Hopping Probe for WDR5–MLL1 Protein–Protein Interaction Antagonism

Researchers investigating WDR5–MLL1 interaction antagonists may procure this compound as a scaffold-hop candidate to explore the effect of replacing the directly attached piperazine (C–N bond) with a carbonyl-linked piperazine (amide bond) and substituting the benzamide with a propanamide. The established benzamide series (compound 2, Kdis = 7 μM; compound 47, Kdis = 0.3 μM; OICR-9429, Kdisp < 100 nM) [1] provides a quantitative baseline for evaluating whether the carbonyl linker insertion and propanamide replacement are tolerated in the WDR5 arginine-binding pocket. Fluorescence polarization competition assays using FITC-labeled MLL1 WIN peptide can directly measure the binding affinity of this compound relative to the benzamide series, generating data to validate or refute the scaffold-hop hypothesis [1]. This application leverages the structural differentiation evidence established in Section 3, Evidence Item 2.

Physicochemical Comparator for Isomeric C15H20ClN3O2 Tool Compounds in Target Deconvolution Studies

This compound serves as a physicochemical comparator to CRT0093964 (AKR1C3 inhibitor, IC50 = 0.11 μM, para-chloro, morpholino-methanone) in chemical proteomics or thermal shift assay (CETSA) target deconvolution campaigns. By running both isomeric compounds in parallel against a panel of potential targets, researchers can deconvolute whether any observed biological activity arises from the shared piperazine-chlorophenyl scaffold or from the divergent propanamide vs. morpholino-methanone pharmacophore. Differences in H-bond donor count (1 vs. 0), chlorine position (ortho vs. para), and piperazine connectivity distinguish these compounds (Section 3, Evidence Items 1 and 4), enabling attribution of target engagement to specific structural features .

Focused Library Synthesis Starting Point for Propanamide Side-Chain SAR Exploration

Medicinal chemistry groups seeking to develop structure–activity relationships around the N-aryl-piperazine carboxamide scaffold may procure this compound in multi-gram quantities as a parent scaffold for parallel amide diversification. The propanamide side chain (Section 3, Evidence Item 5) can be systematically varied using commercially available carboxylic acid building blocks (acetyl, butyryl, isobutyryl, cyclopropyl, methoxyacetyl, etc.) under standard amide coupling conditions [2]. This generates a focused library of 10–20 analogs with graded lipophilicity and steric profiles, enabling rapid identification of optimal side-chain parameters for a given biological target. The lower aromatic ring count (1 vs. ≥2 for benzamide series) and reduced molecular weight (309.79 g/mol) may confer favorable solubility and permeability characteristics for cell-based screening [2].

Negative Control for N-Methylpiperazine-Dependent Pharmacology in Epigenetic Target Engagement Assays

In cellular assays where the N-methylpiperazine moiety is hypothesized to contribute to target engagement through electrostatic interactions with acidic binding-site residues (e.g., D107 in the WDR5 pocket [1]), this compound can be used alongside the des-methyl analog N-(2-chloro-5-(piperazine-1-carbonyl)phenyl)propanamide to isolate the contribution of the N-methyl group to binding affinity and cellular activity. The predicted ~2–3 log unit difference in piperazine basicity between the N-methyl (pKa ~7.5–8.5) and N–H (pKa ~9.0–10.0) variants (Section 3, Evidence Item 3) enables differential assessment of electrostatic vs. steric contributions to target binding [1].

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